N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
Overview
Description
“N-Ethyltetrahydrothiophen-3-amine 1,1-dioxide hydrochloride” is a chemical compound with the molecular formula C6H13NO2S . It has a molecular weight of 163.24 g/mol . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H14ClNO2S . More detailed structural information is not available in the current resources.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 163.24 g/mol . The color and form are reported, but not specified . The 1H-NMR Spectrum corresponds to the assigned structure .Scientific Research Applications
Bioconjugation in Aqueous Media
The study on the mechanism of amide formation by carbodiimide, specifically 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride (EDC), highlights the intricate process of bioconjugation in aqueous media. EDC shows rapid activity loss in low pH but remains stable in neutral and higher pH regions, reacting with carboxyl groups to produce carboxylic anhydrides and corresponding amides, showcasing its role in bioconjugation techniques (Nakajima & Ikada, 1995).
Organometallic Chemistry
Research on nitrogen-linked diphosphine ligands with ethers attached to nitrogen for chromium-catalyzed ethylene tri- and tetramerizations demonstrates the potential of specific ligand frameworks in enhancing catalyst stability and selectivity in organometallic reactions (Elowe et al., 2006).
Photocatalytic Functionalization of Heterocycles
A study on the photocatalytic N-methylation of amines over Pd/TiO2 for the functionalization of heterocycles and pharmaceutical intermediates shows the ability to functionalize amines in heteroaromatic systems under mild conditions, which could be relevant for synthesizing pharmaceuticals containing N-methyl or ethyl groups (Wang et al., 2018).
Raman Spectroscopy of Amino Acids
Raman spectroscopy has been used to study methylated amines and their corresponding ammonium chlorides, providing insights into the structural characteristics and vibrations of these compounds, which could be applied in analyzing similar substances (Edsall, 1937).
Polymer Science
The synthesis and characterization of aminofunctional linear low-density polyethylene via metallocene-catalyzed copolymerization open avenues for creating polymers with pendent aminoalkyl groups. These polymers have potential applications as reactive intermediates in processing and creating materials with specific functionalities (Schneider et al., 1997).
Properties
IUPAC Name |
N-ethyl-1,1-dioxothiolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-2-7-6-3-4-10(8,9)5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAPQTQTPBOJKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCS(=O)(=O)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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